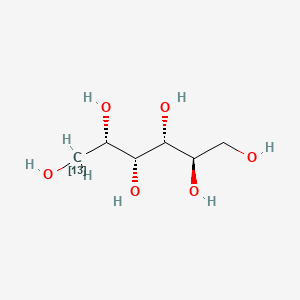

![molecular formula C3H6O3 B583789 D-[3-13C]Glyceraldehyde CAS No. 478529-50-9](/img/structure/B583789.png)

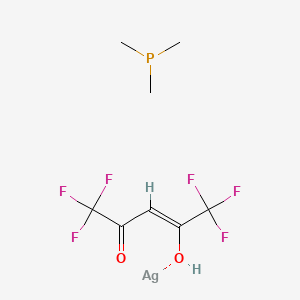

D-[3-13C]Glyceraldehyde

Overview

Description

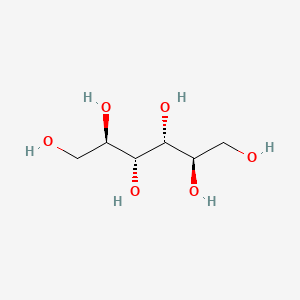

D-Glyceraldehyde, a triose and the simplest aldose (aldehyde sugar), is an intermediate in fructose metabolism. It occurs in all living organisms, including humans . Its enantiomer, L-glyceraldehyde, is related to the natural amino acids but does not occur in nature .

Synthesis Analysis

D-Glyceraldehyde can be synthesized via the hydrogen peroxide oxidation of glycerol . It is also available for purchase for research purposes .Molecular Structure Analysis

D-Glyceraldehyde is a triose monosaccharide with the chemical formula C3H6O3 . It is the simplest of all common aldoses and is a sweet, colorless, crystalline solid .Chemical Reactions Analysis

D-Glyceraldehyde is an important starting material for the classic Kiliani–Fischer synthesis, which is used to build larger sugars from smaller ones. In this synthesis, D-glyceraldehyde reacts with cyanide ion to add a carbon atom at the aldehyde position .Physical And Chemical Properties Analysis

D-Glyceraldehyde is a sweet, colorless, crystalline solid . It has a relatively high melting point of 145 °C .Scientific Research Applications

Isotope Effects in Enzymatic Reactions : D-Glyceraldehyde 3-phosphate, a compound closely related to D-[3-13C]Glyceraldehyde, plays a crucial role in enzymatic reactions. For instance, Carbon-13 and deuterium isotope effects have been measured on the reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase, which is significant for understanding the rate-limiting steps in enzymatic processes (Canellas & Cleland, 1991).

Synthesis of Enantiomerically Pure Glyceraldehyde 3-Phosphates : Research has been conducted on the improved syntheses of enantiomerically pure glyceraldehyde 3-phosphates, which are important intermediates in metabolic pathways (Gauss, Schoenenberger, & Wohlgemuth, 2014).

Study of Carbon Isotope Effects in Carbohydrates : Investigations into the carbon isotope effects on various biochemical reactions, such as the fructose-1,6-bisphosphate aldolase reaction, have provided insights into the non-statistical distributions of 13C in carbohydrates (Gleixner & Schmidt, 1997).

Metabolic Studies in Microorganisms : D-Glyceraldehyde 3-phosphate has been used to study the metabolite flux in carbohydrate biosynthesis pathways in microorganisms like Azotobacter vinelandii (Beale & Foster, 1996).

NMR Studies of Glucose Metabolism in Cancer Cells : Hyperpolarized 13C NMR studies have been conducted using U-13C,2H7-glucose to understand glucose metabolism in living breast cancer cell cultures, illustrating the potential of D-[3-13C]Glyceraldehyde in cancer research (Harris, Degani, & Frydman, 2013).

Role in Insulin Secretion and Metabolism : D-Glyceraldehyde has been used to study its effects on insulin release and β-cell metabolism, providing insights into diabetes research (Best, Elliott, & Davies, 1997).

Understanding Glycolysis and Metabolic Pathways : Research on the active chemical state of D-glyceraldehyde 3-phosphate in reactions with various enzymes contributes to a deeper understanding of glycolysis and related metabolic pathways (Trentham, McMurray, & Pogson, 1969).

Impact on Cellular Functions and Disease : The impact of D-Glyceraldehyde on cellular functions such as protein synthesis in cancer cells and its role in inducing oxidative stress has been studied, indicating its relevance in understanding cellular pathophysiology and disease mechanisms (Guidotti, Fonnesu, & Ciaranfi, 1964).

properties

IUPAC Name |

(2R)-2,3-dihydroxy(313C)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-QQPKUSCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[3-13C]Glyceraldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B583708.png)